4-羟基-4'-甲氧基联苯

描述

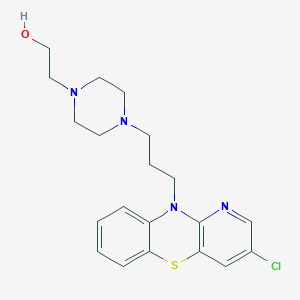

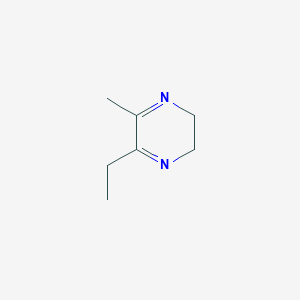

4-Hydroxy-4'-methoxybiphenyl is a biphenyl derivative characterized by the presence of a hydroxyl group and a methoxy group on two different phenyl rings. While the specific compound 4-Hydroxy-4'-methoxybiphenyl is not directly synthesized or analyzed in the provided papers, the related compounds synthesized in these studies offer insights into the chemical behavior and properties that could be extrapolated to 4-Hydroxy-4'-methoxybiphenyl.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions, including Friedel-Crafts reactions, condensation reactions, and base-catalyzed transformations. For instance, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one involves the reaction of 4-methoxy-2-hydroxyacetophenone with 4-ethylbenzaldehyde . Another example is the synthesis of a compound from anisole and anisole acid, which experienced Friedel-Crafts reaction to produce 4,4'-dimethoxybenzophenone, followed by several steps including condensation, dehydration, and hydrolysis . These methods could potentially be adapted for the synthesis of 4-Hydroxy-4'-methoxybiphenyl.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of synthesized compounds. For example, the compound mentioned in paper crystallizes in the triclinic crystal class and features O–H·O hydrogen bonds, which could be indicative of the potential molecular interactions in 4-Hydroxy-4'-methoxybiphenyl. The molecular structure is crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of the compounds synthesized in these studies can provide insights into the reactions that 4-Hydroxy-4'-methoxybiphenyl might undergo. For instance, the presence of hydroxyl and methoxy groups in these compounds suggests that they could participate in various chemical reactions, such as hydrogen bonding, electrophilic substitutions, and further condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as melting points and spectroscopic characteristics (IR, 1H-NMR, MS), have been determined . These properties are influenced by the molecular structure and the nature of the substituents on the phenyl rings. The presence of electron-donating and electron-withdrawing groups, like methoxy and hydroxyl groups, can significantly affect these properties. The antimicrobial activity of some compounds has also been evaluated, suggesting potential biological applications .

科学研究应用

结构阐明技术

4-羟基-4'-甲氧基联苯及类似化合物已成为使用先进技术进行结构分析的对象。Huber和Parker(1990年)展示了使用NMR技术在异构酚基联苯的结构阐明中的应用,包括3-羟基-4-甲氧基联苯 (Huber & Parker, 1990)。

荧光性质

Bridges,Creaven和Williams(1965年)探索了几种羟基和氨基联苯的荧光性质,包括4-羟基和4,4'-二羟基联苯。他们的研究旨在确定生物材料中的羟基联苯 (Bridges, Creaven, & Williams, 1965)。

腐蚀抑制

对4-甲氧基苯基衍生物的研究,如3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑,已显示出其在腐蚀抑制中的应用。Bentiss等人(2009年)发现该化合物有效地抑制了轻钢的酸性腐蚀 (Bentiss et al., 2009)。

环境和生物代谢

Maass,Hutzinger和Safe(1975年)研究了地衣对4-氯联苯的代谢,结果显示部分将4-氯联苯转化为4-氯-4'-羟基联苯和4-氯-4'-甲氧基联苯 (Maass, Hutzinger, & Safe, 1975)。

癌症研究

Srivastava等人(2017年)对一种新型姜黄素酯进行了研究,其中包括其结构中的4-羟基-3-甲氧基苯,用于其抗肝癌活性 (Srivastava et al., 2017)。

光物理分析

Szczepanik和Styrcz(2013年)分析了供体-受体联苯衍生物在激发态中的结构变化,包括4-甲氧基-2,6-二甲基-4'-氰基联苯。这项研究为这类化合物的光物理性质提供了见解 (Szczepanik & Styrcz, 2013)。

大气化学

Liu,Wen和Wu(2017年)研究了与NO3自由基发生异相反应的丙烯醇,这种化合物在结构上类似于4-羟基-4'-甲氧基联苯。这项研究有助于我们了解木烟排放及其大气反应 (Liu, Wen, & Wu, 2017)。

安全和危害

This compound is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

The primary targets of 4-Hydroxy-4’-methoxybiphenyl are currently unknown. This compound is a chemical with the molecular formula C13H12O2

Biochemical Pathways

A related compound, 4-hydroxybiphenyl, has been found to be involved in aucuparin biosynthesis in certain fruit trees

属性

IUPAC Name |

4-(4-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORJIEYQXMZUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452569 | |

| Record name | 4-Hydroxy-4'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16881-71-3 | |

| Record name | 4-Hydroxy-4'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Hydroxy-4'-methoxybiphenyl in liquid crystal research?

A: 4-Hydroxy-4'-methoxybiphenyl serves as a crucial building block in synthesizing liquid crystal polymers. Its structure, featuring a rigid biphenyl core and a flexible alkoxy chain, allows for the creation of molecules with the order and mobility required for liquid crystalline behavior. [, , ]

Q2: How is 4-Hydroxy-4'-methoxybiphenyl incorporated into liquid crystal polymers, and what are the resulting material properties?

A: Researchers have successfully incorporated 4-Hydroxy-4'-methoxybiphenyl as a side chain mesogenic group into various polymer backbones. For example, in one study [], poly(ω-bromoalkyl-1-glycidyl-ether)s were modified with 4-Hydroxy-4'-methoxybiphenyl to yield novel side-chain liquid crystalline polymers. These polymers exhibited varying mesophases depending on the length of the alkyl spacer connecting the mesogenic group to the polymer backbone. Shorter spacers (n = 2 and 4) resulted in smectic C phases, while longer spacers (n = 10 and 12) also yielded smectic C phases. Interestingly, intermediate spacer lengths (n = 6 and 8) resulted in a nematic cybotactic phase. This demonstrates how subtle structural changes can significantly influence the self-assembly and resulting properties of these materials. []

Q3: Beyond its use in polymers, are there other applications of 4-Hydroxy-4'-methoxybiphenyl in liquid crystal research?

A: Yes, 4-Hydroxy-4'-methoxybiphenyl is a versatile building block and has been used to synthesize non-polymeric liquid crystals as well. One study [] employed it in the preparation of diacetylenic liquid crystalline diesters. These compounds, featuring a diacetylene unit in the molecular core, hold potential for applications requiring photoreactivity and potential for polymerization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

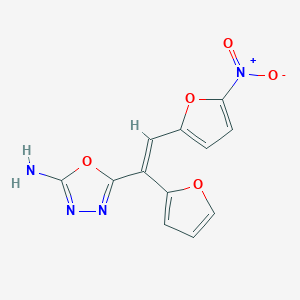

![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)

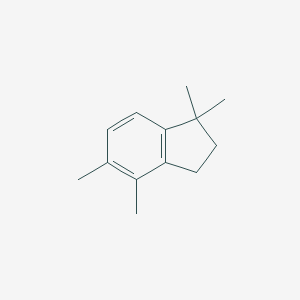

![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)